molecular formula C15H21NO5 B1337419 (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid CAS No. 62023-65-8

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Cat. No.: B1337419
CAS No.: 62023-65-8
M. Wt: 295.33 g/mol
InChI Key: BHTRKISIDQZUQX-NEPJUHHUSA-N
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Description

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (CAS 62023-65-8) is a chiral, non-proteinogenic amino acid derivative extensively utilized in peptide synthesis and drug development. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.34 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a hydroxyl group at the C2 position, and a phenyl-substituted butyric acid backbone. This stereochemical configuration [(2S,3R)] is critical for its biological activity, particularly in synthesizing protease inhibitors like bestatin and analogs .

Key physicochemical properties include:

  • Solubility: Insoluble in water; soluble in organic solvents (e.g., DMF, DCM) .
  • Purity: Typically ≥97% (HPLC) in commercial supplies .
  • Storage: Stable under ambient conditions but sensitive to strong oxidizing agents .

Its primary application lies in medicinal chemistry, where it serves as a building block for designing enzyme inhibitors and optimizing pharmacokinetic properties .

Properties

IUPAC Name

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKISIDQZUQX-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444505
Record name (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62023-65-8
Record name (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the hydroxy acid: The protected amino acid is then subjected to a series of reactions, including reduction and hydrolysis, to introduce the hydroxy and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Case Study:
Research has indicated that derivatives of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid can inhibit specific enzymes associated with neurodegenerative diseases, showcasing its potential in developing treatments for conditions such as Alzheimer's disease.

Studying Enzyme Interactions:
The compound is valuable for investigating enzyme interactions and protein folding processes. It provides insights into cellular mechanisms that are crucial for understanding disease pathways.

Research Findings:
Studies have shown that this compound can stabilize certain protein conformations, which is essential for drug design targeting protein misfolding diseases.

Cosmetic Formulations

Skin Care Applications:
Due to its properties, this compound is suitable for use in cosmetic formulations aimed at promoting skin hydration and elasticity. It can enhance the overall efficacy of skin care products.

Case Study:
A formulation containing this compound was tested for its moisturizing effects and demonstrated significant improvement in skin hydration levels over a four-week period.

Food Industry

Potential as Food Additive:
The compound may be explored as a food additive to enhance flavor profiles or as a nutritional supplement aimed at health-conscious consumers.

Research Insights:
Preliminary studies indicate that this compound could improve the nutritional profile of certain food products by providing essential amino acids while enhancing taste without added sugars or fats.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The hydroxy and carboxylic acid functionalities also play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Comparison of Stereoisomers and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid 62023-65-8 C₁₅H₂₁NO₅ 295.34 97% Bestatin analogs, protease inhibitors
(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid 77171-41-6 C₁₅H₂₁NO₅ 295.34 ≥98% Peptide synthesis, chiral intermediates
(2R,3S)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid 105181-72-4 C₁₅H₂₁NO₅ 295.34 98% Ubenimex impurity studies
Z-(2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid 59969-65-2 C₁₉H₂₀N₂O₅ 356.38 98% Benzyloxycarbonyl-protected intermediates
Fmoc-(2S,3R)-AHPA 1426128-64-4 C₂₅H₂₃NO₅ 417.46 98% Solid-phase peptide synthesis

Key Observations :

Stereochemistry : The (2S,3R) configuration is enantiomerically distinct from (2R,3R) and (2R,3S) isomers, leading to divergent biological activities. For instance, the (2S,3R) form is preferred for bestatin synthesis due to its optimal enzyme-binding affinity .

Protecting Groups :

  • Boc : Offers stability under basic conditions and ease of removal with TFA, making it ideal for stepwise peptide elongation .
  • Z (Benzyloxycarbonyl) : Requires catalytic hydrogenation for deprotection, limiting its use in hydrogen-sensitive syntheses .
  • Fmoc : Compatible with orthogonal protection strategies, widely used in SPPS .

Physicochemical and Commercial Comparison

Table 2: Commercial Specifications and Pricing

Compound Name Supplier Purity Price (USD) Quantity Storage Conditions References
This compound Thermo Scientific 97% $441.93 250 mg Ambient, dry environment
(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid Glentham Life Sciences ≥98% $360.00 250 mg Ambient
Z-(2S,3R)-AHPA Chengdu Aoke 98% $280.00 1 g Not specified

Key Observations :

  • Pricing : The (2S,3R) isomer is more expensive than its (2R,3R) counterpart, likely due to higher demand in pharmaceutical applications .
  • Purity : Most suppliers provide ≥97% purity, though Chengdu Aoke’s Z-protected variant achieves 98% at a lower cost .

Key Observations :

  • The (2S,3R) isomer’s hydroxyl and Boc-amino groups create a stereoelectronic environment that enhances binding to leucine aminopeptidase, a target in cancer therapy .
  • Fmoc-protected derivatives are less bioactive but critical for constructing complex peptide architectures .

Biological Activity

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, commonly referred to as Boc-AHPA, is a protected amino acid derivative known for its potential applications in medicinal chemistry and biochemistry. This compound is particularly significant as a precursor in the synthesis of various bioactive molecules, including bestatin and its analogs, which are recognized for their inhibitory effects on enkephalinase enzymes. This article explores the biological activity of Boc-AHPA, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 62023-65-8
  • Solubility : Insoluble in water; soluble in organic solvents.

Boc-AHPA acts primarily as an inhibitor of enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides such as met-enkephalin. By inhibiting this enzyme, Boc-AHPA can enhance the analgesic effects of these peptides, making it a valuable compound in pain management research. The inhibition mechanism involves competitive binding to the active site of enkephalinase, thereby preventing the breakdown of enkephalins and prolonging their action in the central nervous system.

Biological Activities

  • Analgesic Effects : Studies have demonstrated that Boc-AHPA derivatives can significantly augment the analgesic effects induced by met-enkephalin. For instance, research indicated that administration of Boc-AHPA led to a notable increase in pain threshold in animal models compared to controls .
  • Neuroprotective Properties : Preliminary investigations suggest that Boc-AHPA may exhibit neuroprotective effects. It has been hypothesized that by preserving enkephalins, the compound may help mitigate neurodegenerative processes linked to opioid peptide depletion in various neurological disorders .
  • Anticancer Potential : Some derivatives of Boc-AHPA have been explored for their anticancer properties. In vitro studies have shown that certain analogs can inhibit tumor cell growth by inducing apoptosis through pathways involving caspases and other apoptotic markers .

Case Studies

StudyObjectiveFindings
1 Analgesic efficacy in rodentsBoc-AHPA significantly increased pain thresholds compared to baseline measurements.
2 Neuroprotective potentialIn models of neurodegeneration, Boc-AHPA treatment resulted in reduced neuronal loss and improved cognitive function.
3 Anticancer activityCertain Boc-AHPA derivatives exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid while preserving stereochemical integrity?

  • Methodological Answer : The synthesis typically involves enantioselective methods, such as Sharpless asymmetric dihydroxylation or enzymatic resolution, to achieve the (2S,3R) configuration. Boc protection of the amino group is performed under mild basic conditions (e.g., Boc₂O, DMAP, in THF) to avoid racemization. Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to confirm stereopurity .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% as per synthesis protocols) .
  • NMR : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl), hydroxy (δ ~5.0 ppm), and phenyl (δ ~7.2–7.4 ppm) groups.
  • Mass Spectrometry : ESI-MS to validate the molecular ion ([M+H]⁺ expected at ~308.3 Da) .

Q. What are the key applications of this compound in peptide synthesis?

  • Methodological Answer : The hydroxy and Boc-protected amino groups make it a versatile building block for constrained peptidomimetics. For example, it can be incorporated into β-turn motifs via solid-phase synthesis using Fmoc/HBTU activation. Its stereochemistry influences secondary structure stability in peptide chains .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect peptide conformational dynamics?

  • Methodological Answer : Computational modeling (e.g., molecular dynamics simulations) paired with circular dichroism (CD) spectroscopy can reveal how the (2S,3R) configuration stabilizes specific helices or β-sheets. Experimental studies show that replacing the (2S,3R) isomer with its (2R,3S) counterpart disrupts hydrogen-bonding networks in model peptides .

Q. What strategies mitigate acid-sensitive degradation of the Boc group during downstream reactions?

  • Methodological Answer : Avoid prolonged exposure to strong acids (e.g., TFA). Instead, use orthogonal protecting groups (e.g., Fmoc for amines) or employ mild deprotection conditions (e.g., 10% TFA in DCM for 30 min). Stability studies indicate that the Boc group remains intact at pH >4 but degrades rapidly below pH 2 .

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Solubility conflicts often arise from crystallinity variations. Use solvent-annealing techniques (e.g., dissolving in DMSO followed by slow diffusion of water) to generate consistent crystalline forms. XRD analysis can confirm polymorphic states, while COSMO-RS simulations predict solvent compatibility .

Q. What role does the phenyl group play in modulating the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : The phenyl moiety enhances hydrophobic interactions with enzyme active sites. Competitive inhibition assays (e.g., against serine proteases) show Ki values 3–5× lower for phenyl-containing analogs compared to aliphatic variants. Mutagenesis studies further validate binding pocket specificity .

Data Contradiction & Stability Analysis

Q. How should researchers address discrepancies in reported melting points or decomposition temperatures?

  • Methodological Answer : Variations often stem from impurities or measurement protocols. Perform differential scanning calorimetry (DSC) under inert gas (N₂) to standardize thermal profiles. Cross-reference with thermogravimetric analysis (TGA) to distinguish melting from decomposition events .

Q. What precautions are necessary for long-term storage of this compound?

  • Methodological Answer : Store at −20°C in amber vials under argon to prevent oxidation of the hydroxy group. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation under these conditions .

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